Amedalin
Overview
Description
Amedalin is a compound that was synthesized in the early 1970s and is classified as a selective norepinephrine reuptake inhibitor. It was developed as an antidepressant but was never marketed. This compound has no significant effects on the reuptake of serotonin and dopamine and does not possess antihistamine or anticholinergic properties .
Preparation Methods
The synthesis of Amedalin involves the formation of the indoline structure, which is a key component of the compound. The synthetic route typically includes the following steps:
Formation of the indoline ring: This involves the cyclization of an appropriate precursor to form the indoline ring.
Substitution reactions: Various substitution reactions are carried out to introduce the necessary functional groups onto the indoline ring.
Final assembly: The final step involves the coupling of the substituted indoline with other molecular fragments to form this compound.
Chemical Reactions Analysis
Amedalin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Amedalin has been studied primarily for its potential use as an antidepressant. Its selective inhibition of norepinephrine reuptake makes it a candidate for treating depression and related disorders. due to its lack of significant effects on serotonin and dopamine reuptake, its therapeutic profile is distinct from other antidepressants that target multiple neurotransmitter systems .
In addition to its potential use in medicine, this compound has been studied in various research contexts to understand its pharmacological properties and mechanism of action. This includes studies on its binding affinity to norepinephrine transporters and its effects on neurotransmitter levels in the brain .
Mechanism of Action
Amedalin exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the reuptake of norepinephrine, this compound increases the levels of this neurotransmitter in the synaptic cleft, thereby enhancing its signaling and alleviating symptoms of depression .
The molecular targets of this compound include the norepinephrine transporters on the presynaptic neurons. By binding to these transporters, this compound prevents the reabsorption of norepinephrine, leading to increased neurotransmitter availability and prolonged signaling .
Comparison with Similar Compounds
Amedalin is unique in its selective inhibition of norepinephrine reuptake without affecting serotonin and dopamine reuptake. This distinguishes it from other antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which target multiple neurotransmitter systems.
Similar compounds to this compound include:
Daledalin: Another norepinephrine reuptake inhibitor with a similar mechanism of action.
Reboxetine: A marketed antidepressant that selectively inhibits norepinephrine reuptake.
This compound’s uniqueness lies in its selective action on norepinephrine reuptake, which may offer a different therapeutic profile compared to other antidepressants that target multiple neurotransmitters.
Properties
IUPAC Name |
3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWAZBZXJBYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865034 | |
Record name | Amedalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-26-1 | |
Record name | 1,3-Dihydro-3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22136-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amedalin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amedalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMEDALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OWK6X9N16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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